molecular formula C11H15NO B2980856 3-(Benzyloxy)pyrrolidine CAS No. 420137-14-0

3-(Benzyloxy)pyrrolidine

Cat. No. B2980856
CAS RN: 420137-14-0
M. Wt: 177.247
InChI Key: CWBMYKUPMLRKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)pyrrolidine is a compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The IUPAC name of 3-(Benzyloxy)pyrrolidine is (3R)-3-(benzyloxy)pyrrolidine .


Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .


Molecular Structure Analysis

The molecular weight of 3-(Benzyloxy)pyrrolidine is 177.25 . The InChI code is 1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 .


Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, they can be alkylated and arylated using simple aryl or alkyl halides . They can also undergo acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .

Scientific Research Applications

Pharmacotherapy

3-(Benzyloxy)pyrrolidine: derivatives are explored for their potential in pharmacotherapy due to their biological activities. They have been found to exhibit antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These compounds are considered valuable for developing pharmacologically active lead compounds.

Drug Discovery

In drug discovery, the pyrrolidine ring is a versatile scaffold for novel biologically active compounds. The 3-(Benzyloxy)pyrrolidine structure can be employed to efficiently explore the pharmacophore space due to its sp3-hybridization and non-planarity, which contributes to the stereochemistry of molecules . This makes it a significant component in the design of new drug candidates.

Medicinal Chemistry

The 3-(Benzyloxy)pyrrolidine moiety is instrumental in medicinal chemistry, where it is used to create bioactive molecules with target selectivity. It has been involved in structure-activity relationship (SAR) studies, revealing its importance in the balance of functional activities of various biological targets .

Organic Synthesis

In organic synthesis, 3-(Benzyloxy)pyrrolidine is utilized in the synthesis of complex natural products. It is involved in reactions such as hydroalkylation , where it provides chiral alkylated pyrrolidines, which are valuable intermediates in the synthesis of various organic compounds .

Biochemistry

In the field of biochemistry, 3-(Benzyloxy)pyrrolidine derivatives are studied for their role in biological systems. They have been associated with significant biological activities, including enzyme inhibition and effects on cellular processes like apoptosis and antiproliferative effects on cancer cell lines .

Chemical Biology

3-(Benzyloxy)pyrrolidine: plays a role in chemical biology, where it is part of the study of the chemical processes within and relating to living organisms. It is a part of molecules that have shown a range of bioactivities, which are crucial for understanding the interaction between chemical compounds and biological systems .

Safety and Hazards

While specific safety and hazard information for 3-(Benzyloxy)pyrrolidine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using the substance only in well-ventilated areas, and wearing appropriate protective equipment .

Future Directions

Pyrrolidine alkaloids, including 3-(Benzyloxy)pyrrolidine, can be some of the best sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the different stereoisomers and spatial orientation of substituents leading to a different biological profile of drug candidates are also areas of interest .

properties

IUPAC Name

3-phenylmethoxypyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBMYKUPMLRKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)pyrrolidine

Synthesis routes and methods

Procedure details

Hydrogen chloride (4N) in ethyl acetate (1.5 ml) was added to a solution of crude 3-benzyloxy-1-(tert-butoxycarbonyl)-pyrrolidine (705 mg) in diethyl ether (3 ml) and the mixture was stirred for 15 minutes. Reaction was quenched with water, and the solution was washed with diethyl ether. After addition of aqueous sodium hydroxide to make the solution basic, the solution was extracted with diethyl ether and the organic layer was washed with brine and dried over sodium sulfate. Removal of the solvent under reduced pressure afforded 3-benzyloxy-pyrrolidine (182 mg, 37%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.